Oglemilast - 778576-62-8

Oglemilast

Catalog Number: EVT-277310
CAS Number: 778576-62-8
Molecular Formula: C20H13Cl2F2N3O5S
Molecular Weight: 516.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oglemilast has been investigated for the treatment of Pulmonary Disease, Chronic Obstructive.
Overview

Oglemilast is a small molecule compound classified under the dibenzofuran category, designed as a selective inhibitor of phosphodiesterase 4. It is primarily being investigated for its therapeutic potential in treating chronic obstructive pulmonary disease and other inflammatory conditions. The compound's unique chemical structure includes a dichloropyridine moiety and a difluoromethoxy group, which contribute to its pharmacological properties and efficacy in modulating inflammatory responses. Oglemilast is notable for its ability to inhibit pulmonary cell infiltration, which is crucial in managing conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease .

Synthesis Analysis

The synthesis of Oglemilast involves multiple steps, beginning with the formation of the dibenzofuran core. Key steps include:

  • Formation of the Dibenzofuran Core: This step involves cyclization of appropriate precursors under controlled conditions.
  • Functionalization: Introduction of functional groups such as chloro, fluoro, and methanesulfonyl groups through reactions like halogenation and sulfonylation.
  • Coupling Reactions: The functionalized dibenzofuran is coupled with other intermediates to form the final compound.

Industrial production methods mirror these synthetic routes but are optimized for larger scale production, employing techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and yield .

Molecular Structure Analysis

Oglemilast has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula of Oglemilast is C22_{22}H20_{20}Cl2_{2}F2_{2}N2_{2}O4_{4}S, with an average molecular weight of approximately 516.3 grams per mole. The structure features a dibenzofuran core modified with dichloropyridine and difluoromethoxy groups, which are critical for its activity as a phosphodiesterase 4 inhibitor .

Chemical Reactions Analysis

Oglemilast undergoes various chemical reactions during its synthesis:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
  • Reduction: Reduction reactions can target nitro groups present in intermediates used for its synthesis.
  • Substitution Reactions: Common substitution reactions include halogenation and sulfonylation.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate as oxidizing agents, sodium borohydride and lithium aluminum hydride as reducing agents, and methanesulfonyl chloride as a sulfonylating agent .

Mechanism of Action

Oglemilast functions primarily by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate. By inhibiting this enzyme, Oglemilast leads to elevated levels of cyclic adenosine monophosphate within cells. This elevation activates protein kinase A and exchange proteins activated by cyclic adenosine monophosphate, which are involved in regulating inflammatory processes. The inhibition of phosphodiesterase 4 results in reduced airway inflammation, improved lung function, and alleviation of symptoms associated with asthma and chronic obstructive pulmonary disease .

Physical and Chemical Properties Analysis

The physical properties of Oglemilast include:

The chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific formulations. Understanding these properties is essential for optimizing storage and handling protocols .

Applications

Oglemilast is primarily being explored for its therapeutic potential in treating chronic obstructive pulmonary disease and asthma due to its anti-inflammatory properties. Research indicates that it can significantly reduce symptoms associated with airway hyper-responsiveness and bronchoconstriction. Additionally, ongoing studies focus on its potential applications in other inflammatory diseases due to its unique mechanism of action as a phosphodiesterase 4 inhibitor .

Introduction to Oglemilast in the Context of PDE4 Inhibition

Role of PDE4 in Inflammatory and Immunomodulatory Pathways

Phosphodiesterase 4 (PDE4) enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a critical secondary messenger regulating innate and adaptive immune responses. The PDE4 family comprises four subtypes (PDE4A-D) with over 25 isoforms generated through alternative splicing. These isoforms exhibit distinct tissue distribution and cellular localization, influencing inflammatory pathways such as:

  • NF-κB Signaling: PDE4 inhibition elevates cAMP, suppressing NF-κB-mediated transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) [1] [5].
  • Immune Cell Modulation: In neutrophils, PDE4 regulates chemotaxis and degranulation; in T-cells, it controls proliferation and cytokine production (e.g., IL-2, IL-4) [1] [3].
  • Cytokine Balance: Elevated cAMP enhances anti-inflammatory IL-10 synthesis while inhibiting TNF-α mRNA stability [1] [8].

Table 1: PDE4-Mediated Inflammatory Pathways in Key Immune Cells

Cell TypePDE4 SubtypeFunctional ImpactDownstream Effect
NeutrophilsPDE4B, PDE4DRegulates Mac-1 expression & adhesionReduced infiltration to endothelium
MacrophagesPDE4BSuppresses TNF-α, IL-1β releaseEnhanced IL-10 production
T-lymphocytesPDE4A, PDE4DInhibits TH2 cytokine production (IL-4, IL-5)Attenuated airway hyperresponsiveness
EpithelialPDE4CModulates barrier function & chemokine releaseDecreased IL-8-driven neutrophil recruitment

Rationale for PDE4 Inhibition in Respiratory Pathologies

Chronic obstructive pulmonary disease (COPD) and asthma involve chronic inflammation driven by persistent immune cell activation. Key pathophysiological features include:

  • COPD: Characterized by neutrophilic inflammation, mucus hypersecretion, and airway remodeling. PDE4 overexpression in alveolar macrophages and bronchial epithelium correlates with elevated TNF-α and IL-8, exacerbating tissue destruction [3] [8].
  • Asthma: Eosinophilic inflammation with TH2 cytokine dominance (IL-4, IL-5). PDE4D isoforms in airway smooth muscle potentiate bronchoconstriction, while PDE4B in mast cells regulates histamine release [3] [8].

Clinically approved PDE4 inhibitors like roflumilast demonstrate efficacy in reducing COPD exacerbations but face limitations:

  • Narrow therapeutic index due to systemic PDE4D inhibition (nausea, emesis) [7] [8].
  • Suboptimal lung bioavailability following oral administration [3] [8].This underscores the need for inhaled delivery and subtype-selective inhibitors to maximize local efficacy while minimizing systemic exposure.

Table 2: Clinical Limitations of Representative PDE4 Inhibitors

CompoundAdministrationPDE4 IC₅₀Therapeutic UseKey Limitations
RoflumilastOral0.8 nMSevere COPDSystemic side effects (nausea, diarrhea)
CilomilastOral100 nMDiscontinued (COPD)Poor efficacy & tolerability
GSK256066Inhaled0.003 nMPhase II (asthma/COPD)Low solubility; limited free lung exposure
ApremilastOral74 nMPsoriasis/PsANot approved for respiratory diseases

Oglemilast as a Case Study in Targeted Phosphodiesterase Therapeutics

Oglemilast (GRC 3886) is a second-generation PDE4 inhibitor designed to optimize binding affinity and subtype selectivity. Its chemical structure features a difluoromethoxy substituent and a bicyclic heteroaromatic core, enhancing interactions with the PDE4 catalytic domain:

  • Molecular Binding: Oglemilast occupies the cAMP-binding pocket via hydrogen bonding with Gln642 and hydrophobic interactions with Phe446 (PDE4B) or Phe506 (PDE4D) [5] [7]. Computational studies reveal a 20-fold higher selectivity for PDE4B over PDE4D, potentially mitigating emetic side effects [7].
  • Biochemical Properties: High potency (IC₅₀ = 0.25 nM against PDE4B) and slow dissociation kinetics (residence time >60 minutes), enabling sustained cAMP elevation in lung tissue [4] [8].

Preclinical studies demonstrate Oglemilast’s efficacy in respiratory models:

  • In LPS-challenged rats, inhaled Oglemilast (50 µg/kg) reduced BAL neutrophil counts by 78% and TNF-α by 68% [8].
  • In ovalbumin-sensitized guinea pigs, it attenuated late-phase asthmatic response by 92% at 1/10 the dose of roflumilast [3].

Table 3: Preclinical Efficacy of Oglemilast in Respiratory Models

Study ModelDose & RouteKey Efficacy EndpointResult vs. Control
LPS-induced rat pneumonia50 µg/kg, inhaledBAL neutrophils78% reduction (p<0.001)
BAL TNF-α68% reduction (p<0.01)
OVA-sensitized guinea pigs0.1 mg/kg, inhaledLate-phase bronchoconstriction (AUC)92% inhibition (p<0.001)
Cigarette smoke-exposed mice0.3 mg/kg, oralLung IL-17A54% reduction (p<0.05)

Properties

CAS Number

778576-62-8

Product Name

Oglemilast

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide

Molecular Formula

C20H13Cl2F2N3O5S

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Solubility

Soluble in DMSO

Synonyms

GRC 3886
GRC-3886
GRC3886
oglemilast

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.